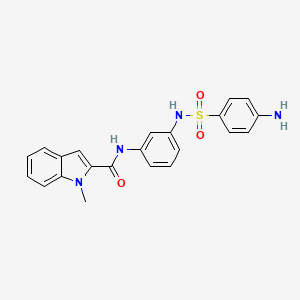
Pyrimethanil-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimethanil-13C,15N2 is a stable isotope-labeled version of pyrimethanil, an anilinopyrimidine and broad-spectrum contact fungicide. It is used primarily for the control of Botrytis species on a wide variety of crops. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental impact assessments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimethanil-13C,15N2 involves the incorporation of stable isotopes into the pyrimethanil molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. For example, the synthesis might involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia in a series of chemical reactions that form the pyrimethanil structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using labeled starting materials. The process is carefully controlled to ensure high purity and consistent labeling of the final product. This often requires specialized equipment and conditions, such as closed growth chambers and hydroponic nutrient supply systems for the production of labeled plants .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimethanil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a hydroxylated derivative, while reduction could yield a more saturated compound. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Pyrimethanil-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Employed in research on fungal diseases and the mechanisms of fungicide resistance.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in environmental studies to track the fate of fungicides in agricultural settings .
Wirkmechanismus
Pyrimethanil-13C,15N2 exerts its effects by inhibiting the biosynthesis of methionine and other amino acids in fungi, particularly Botrytis cinerea. This inhibition disrupts protein synthesis and enzyme function, leading to the death of the fungal cells. The molecular targets include enzymes involved in amino acid biosynthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fludioxonil: Another fungicide that inhibits fungal growth by disrupting cellular processes.
Imazalil: A fungicide used to control mold and mildew on various crops.
Uniqueness
Pyrimethanil-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial .
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
4,6-dimethyl-N-phenyl(213C,1,3-15N2)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i12+1,13+1,14+1 |
InChI-Schlüssel |
ZLIBICFPKPWGIZ-WEQCDQLKSA-N |
Isomerische SMILES |
CC1=CC(=[15N][13C](=[15N]1)NC2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


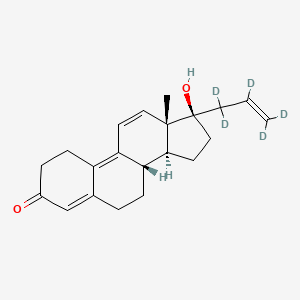
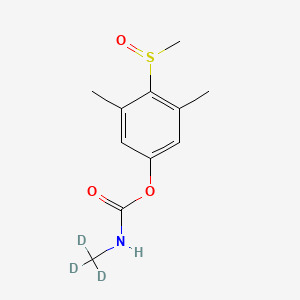



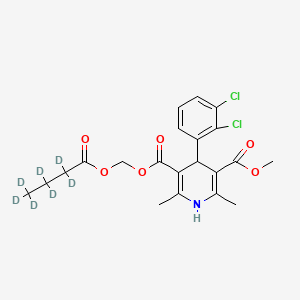
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
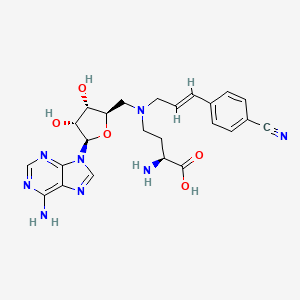
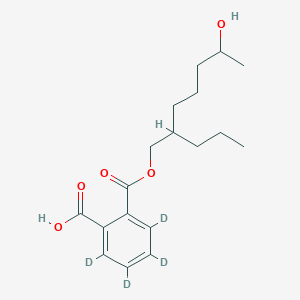
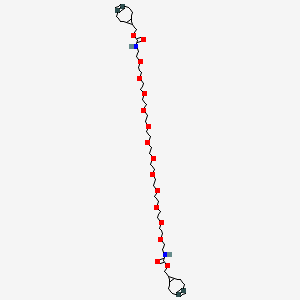
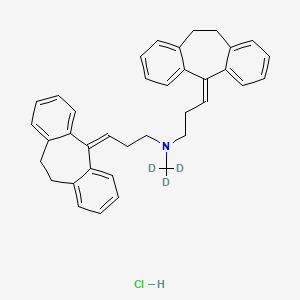
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
